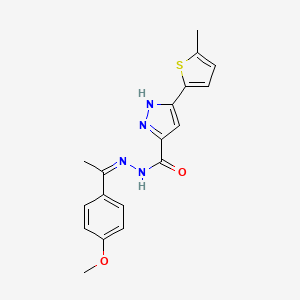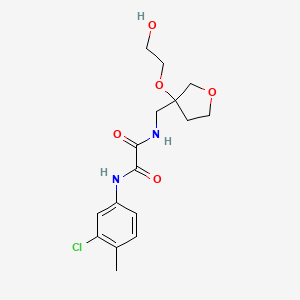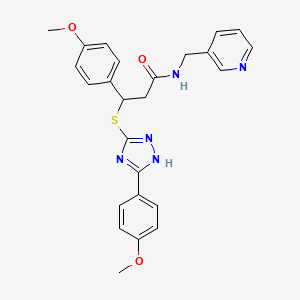![molecular formula C20H28N4O B2436493 1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine CAS No. 1356767-22-0](/img/structure/B2436493.png)
1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine, commonly known as PAPP, is a chemical compound that has been studied for its potential use in scientific research. PAPP is a piperazine derivative that is structurally similar to other compounds that have been shown to have biological activity.
Wirkmechanismus
PAPP acts as a potent inhibitor of the transporters that are responsible for the uptake of dopamine, norepinephrine, and serotonin. By inhibiting the uptake of these neurotransmitters, PAPP increases their concentration in the synaptic cleft, which leads to an increase in their activity at the postsynaptic receptors. This results in an overall increase in the activity of these neurotransmitter systems, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAPP have been studied in several animal models. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum, which are regions of the brain that are involved in the regulation of mood, behavior, and cognition. PAPP has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
PAPP has several advantages for use in lab experiments. It is a potent inhibitor of the uptake of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the role of these neurotransmitter systems in behavior and cognition. PAPP has also been shown to have a high degree of selectivity for these transporters, which reduces the potential for off-target effects. However, PAPP also has some limitations for use in lab experiments. It is a relatively complex molecule, which makes it difficult to synthesize and purify. It is also a highly reactive compound, which can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for research on PAPP. One area of interest is the development of more selective and potent inhibitors of the dopamine, norepinephrine, and serotonin transporters. Another area of interest is the use of PAPP in the study of neurological disorders such as Parkinson's disease and depression. Additionally, PAPP may have potential applications in the development of new treatments for addiction and other psychiatric disorders.
Synthesemethoden
The synthesis of PAPP involves the reaction of propargylamine with piperidine-4-carboxylic acid to form the propargylamide intermediate, which is then reacted with 1-(pyridin-3-yl)ethylamine to form PAPP. The synthesis of PAPP has been described in several research articles, and the compound has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
PAPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in the regulation of mood, behavior, and cognition. PAPP has also been studied for its potential use in the treatment of Parkinson's disease, a neurological disorder characterized by the loss of dopamine-producing neurons in the brain.
Eigenschaften
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-9-22-10-6-18(7-11-22)20(25)24-14-12-23(13-15-24)17(2)19-5-4-8-21-16-19/h1,4-5,8,16-18H,6-7,9-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXGRRYELVRQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2436412.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2436413.png)
![Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane](/img/structure/B2436414.png)
![N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B2436416.png)





![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)


![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)
